molecular formula C11H16N2O4S B2743236 Tert-butyl 4-sulfamoylphenylcarbamate CAS No. 352542-64-4

Tert-butyl 4-sulfamoylphenylcarbamate

Cat. No. B2743236
CAS RN: 352542-64-4
M. Wt: 272.32
InChI Key: SLPOZMCASPGKIQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-sulfamoylphenylcarbamate is a chemical compound that has gained significant importance in scientific research over the past few years. This compound is also known as SC-1 and is used as a potent inhibitor of carbonic anhydrase IX (CAIX), which is an enzyme that is overexpressed in various types of cancer cells. The inhibition of CAIX by SC-1 has shown promising results in the treatment of cancer, making it a potential candidate for further research.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl 4-sulfamoylphenylcarbamate, have been utilized as building blocks in organic synthesis. They are prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This property underscores their utility in diverse chemical transformations (Guinchard, Vallée, & Denis, 2005).

Structural Analysis and Bond Interactions

The compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5­carbamate, a derivative of tert-butyl 4-sulfamoylphenylcarbamate, has been studied for its bond lengths and angles, indicating significant interactions between the sulfonyl group and the thiadiazole ring. This structural analysis provides insights into the chemical characteristics of similar compounds (Pedregosa et al., 1996).

Catalytic Applications

Tert-butyl phenyl sulfoxide, associated with tert-butyl 4-sulfamoylphenylcarbamate, serves as a traceless precatalyst for generating sulfenate anions. This application has been demonstrated in the catalysis of the coupling of benzyl halides to trans-stilbenes, highlighting its effectiveness in organic reactions and product isolation due to the gaseous nature of the byproduct (Zhang et al., 2015).

Synthesis of Organic Compounds

The compound has been used in the synthesis of complex organic structures such as tert-butyl phenylsulfonyl(thiophen-2-yl)methylcarbamate, demonstrating its role in the formation of intricate organic molecules. This process involves various reactions including rhodium-catalyzed enantioselective addition and subsequent chemical transformations (Storgaard & Ellman, 2009).

Pharmaceutical and Biologically Active Compounds

Tert-butyl 4-sulfamoylphenylcarbamate derivatives have been instrumental in the synthesis of biologically active compounds, such as intermediates in the production of medications like omisertinib. The compound's versatility in forming complex structures is evident in various synthetic pathways (Zhao, Guo, Lan, & Xu, 2017).

properties

IUPAC Name

tert-butyl N-(4-sulfamoylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)13-8-4-6-9(7-5-8)18(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPOZMCASPGKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-sulfamoylphenylcarbamate

CAS RN

352542-64-4
Record name tert-butyl N-(4-sulfamoylphenyl)carbamate
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